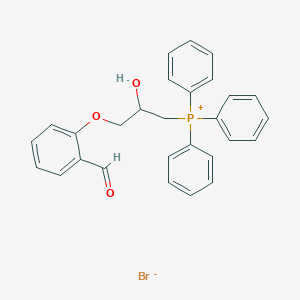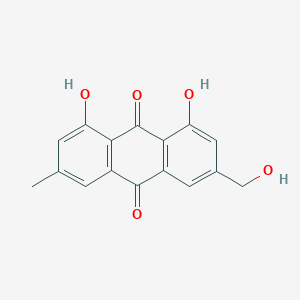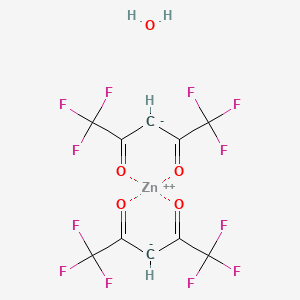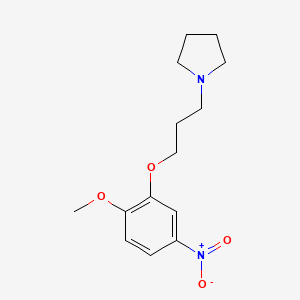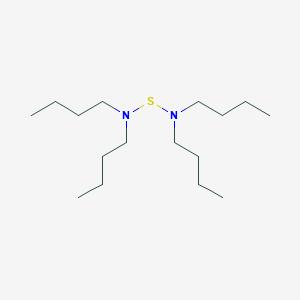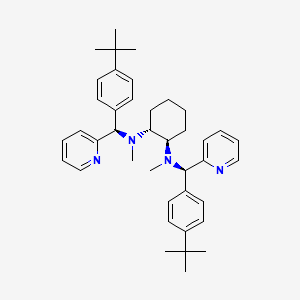
(1R,2R)-N1,N2-Bis((R)-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diamine core, followed by the introduction of the pyridin-2-ylmethyl and tert-butylphenyl groups. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-N1,N2-Bis(®-(4-methylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
- (1R,2R)-N1,N2-Bis(®-(4-ethylphenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine
Uniqueness
What sets (1R,2R)-N1,N2-Bis(®-(4-(tert-butyl)phenyl)(pyridin-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine apart from similar compounds is the presence of the tert-butyl group, which can significantly influence its steric and electronic properties
Propiedades
Fórmula molecular |
C40H52N4 |
|---|---|
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-bis[(R)-(4-tert-butylphenyl)-pyridin-2-ylmethyl]-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C40H52N4/c1-39(2,3)31-23-19-29(20-24-31)37(33-15-11-13-27-41-33)43(7)35-17-9-10-18-36(35)44(8)38(34-16-12-14-28-42-34)30-21-25-32(26-22-30)40(4,5)6/h11-16,19-28,35-38H,9-10,17-18H2,1-8H3/t35-,36-,37-,38-/m1/s1 |
Clave InChI |
UHQFGZQJJQWYMS-SIMZDOAPSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N(C)[C@@H]3CCCC[C@H]3N(C)[C@H](C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)N(C)C3CCCCC3N(C)C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
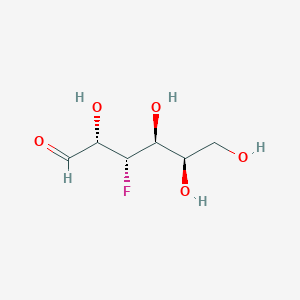

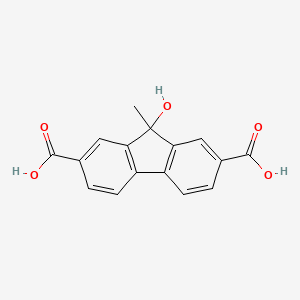
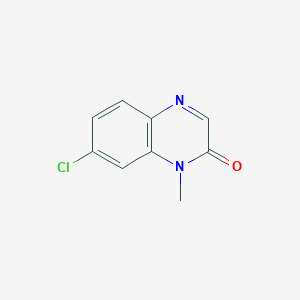
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
